molecular formula C16H11N3O2S B2979960 methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate CAS No. 438574-73-3

methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate

Cat. No. B2979960
CAS RN: 438574-73-3
M. Wt: 309.34
InChI Key: YVHLACWKRYLQAU-UHFFFAOYSA-N
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Description

The compound “methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzimidazole core itself is a bicyclic compound, consisting of fused rings of benzene and imidazole .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They have been used in the synthesis of a variety of compounds with different biological activities, including anti-cancer .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anti-Bacterial Activity

Quinazoline derivatives have been found to exhibit anti-bacterial properties . This makes them potentially useful in the treatment of bacterial infections .

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the management of pain .

Anti-Viral Activity

Quinazoline derivatives have been found to exhibit anti-viral properties . This makes them potentially useful in the treatment of viral infections .

Anti-Tuberculosis Activity

Quinazoline derivatives have been used in the synthesis of compounds with anti-tuberculosis activity . This makes them potentially useful in the treatment of tuberculosis .

Anti-Oxidant Activity

Quinazoline derivatives have been found to have anti-oxidant properties . This makes them potentially useful in the management of conditions characterized by oxidative stress .

Anti-Hypertensive Activity

Quinazoline derivatives have been found to have anti-hypertensive properties . This makes them potentially useful in the management of high blood pressure .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, particularly in the field of pharmaceuticals given the prominence of benzimidazole derivatives in this area .

properties

IUPAC Name

methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-21-15(20)9-6-7-10-12(8-9)18-16(22)19-13-5-3-2-4-11(13)17-14(10)19/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLACWKRYLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate

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